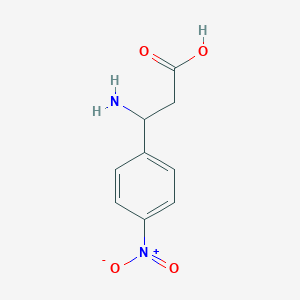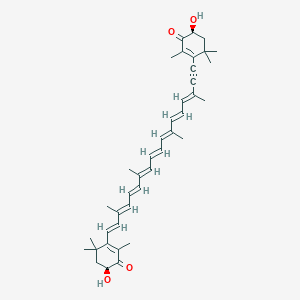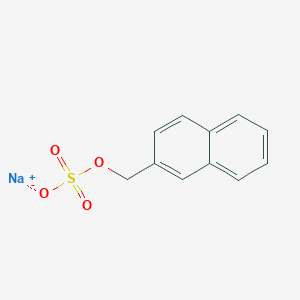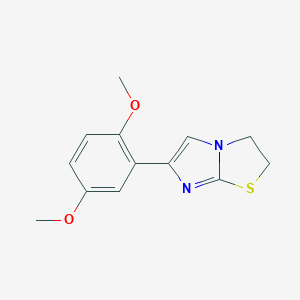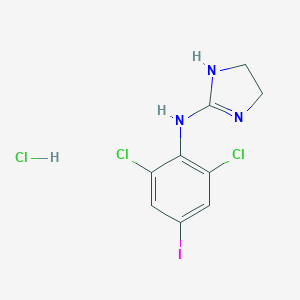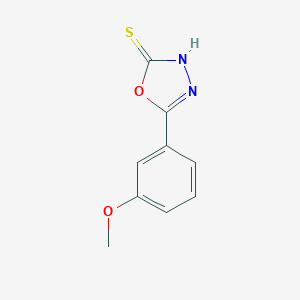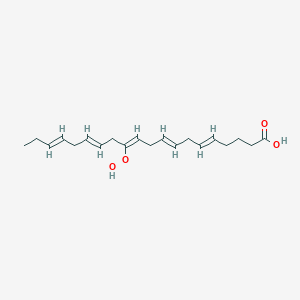
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid (12-HEPE) is a bioactive lipid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It has been shown to have various biological functions, including anti-inflammatory and anti-cancer properties.
Mechanism Of Action
The anti-inflammatory effects of 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid are believed to be mediated through several mechanisms. For example, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates inflammation and lipid metabolism.
Biochemical And Physiological Effects
In addition to its anti-inflammatory and anti-cancer properties, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to have other biochemical and physiological effects. For example, it has been found to increase insulin sensitivity and improve glucose tolerance in mice. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been shown to inhibit platelet aggregation, which may have implications for cardiovascular health.
Advantages And Limitations For Lab Experiments
One advantage of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be stable under various conditions, making it a useful tool for in vitro and in vivo studies. However, one limitation of studying 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is that its effects may be context-dependent, meaning that its effects may vary depending on the cell type or disease model being studied.
Future Directions
There are several future directions for research on 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid. One area of interest is its potential as a therapeutic agent for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-cancer effects. Finally, it will be important to determine whether 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has any adverse effects or interactions with other drugs or supplements.
Conclusion
In conclusion, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid is a bioactive lipid derived from EPA that has been shown to have various health benefits. Its anti-inflammatory and anti-cancer properties, as well as its effects on glucose metabolism and platelet aggregation, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid can be synthesized from EPA through the action of lipoxygenase enzymes. Specifically, 12-lipoxygenase (12-LOX) catalyzes the conversion of EPA to 12S-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, which is then reduced to 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid by glutathione peroxidase.
Scientific Research Applications
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells. Additionally, 12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid has been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
101973-23-3 |
|---|---|
Product Name |
12-Hydroperoxy-5,8,11,14,17-eicosapentaenoic acid |
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(5E,8E,11Z,14E,17E)-12-hydroperoxyicosa-5,8,11,14,17-pentaenoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13,17,23H,2,5-6,12,14-16,18H2,1H3,(H,21,22)/b4-3+,9-7+,11-8+,13-10+,19-17- |
InChI Key |
HDMYXONNVAOHFR-UHFFFAOYSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C(=C/C/C=C/C/C=C/CCCC(=O)O)/OO |
SMILES |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCC=CCC=CCC(=CCC=CCC=CCCCC(=O)O)OO |
synonyms |
12-HPEPE 12-hydroperoxy-5,8,11,14,17-eicosapentaenoic acid 12S-HPEPE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



